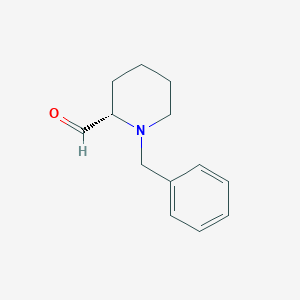
(S)-1-Benzylpiperidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Benzylpiperidine-2-carbaldehyde is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an aldehyde functional group at the second position of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylpiperidine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Benzylpiperidine.
Oxidation: The piperidine derivative is then subjected to oxidation to introduce the aldehyde functional group at the second position. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reaction Conditions: The oxidation reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic oxidation using supported metal catalysts can be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-Benzylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for further oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (S)-1-Benzylpiperidine-2-carboxylic acid.
Reduction: (S)-1-Benzylpiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-Benzylpiperidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-1-Benzylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Benzylpiperidine-2-carbaldehyde can be compared with other similar compounds, such as:
®-1-Benzylpiperidine-2-carbaldehyde: The enantiomer of the compound, which may exhibit different biological activities.
1-Benzylpiperidine-2-carboxylic acid: The oxidized form of the compound.
1-Benzylpiperidine-2-methanol: The reduced form of the compound.
Uniqueness: The unique combination of the benzyl group and the aldehyde functional group at the second position of the piperidine ring imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(2S)-1-benzylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2/t13-/m0/s1 |
InChI-Schlüssel |
WSXCNGIPPSYDTQ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CCN([C@@H](C1)C=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(C(C1)C=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
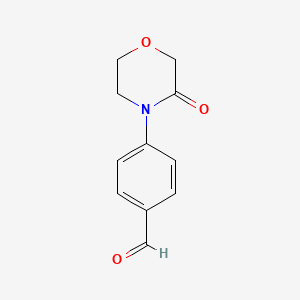
methanone](/img/structure/B12444818.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)
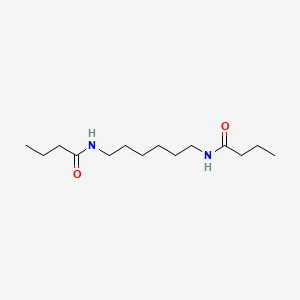
![N-{2-[(2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B12444843.png)
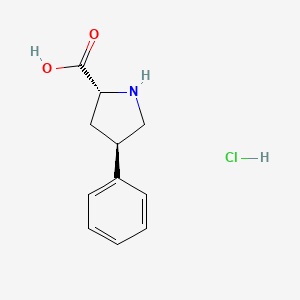
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
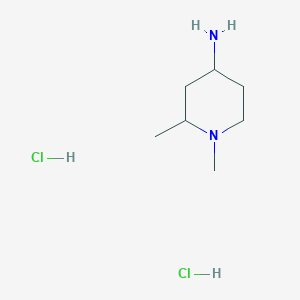
![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)
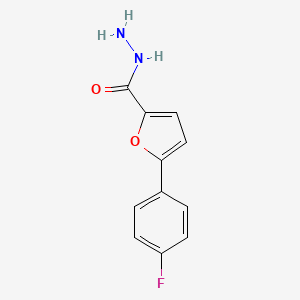
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
